6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrazine rings
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as vasopressin 1b, fibrinogen, glutamate receptors glun2a and mglur5, and enzymes like hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 . These targets play significant roles in various physiological processes, including neurotransmission, blood clotting, and DNA repair .
Mode of Action
Similar compounds have been found to act as antagonists or inhibitors, blocking the activity of their targets . This can result in changes in cellular signaling and function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to neurotransmission, blood clotting, and dna repair . The downstream effects of these interactions can include changes in cellular signaling and function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects, including the inhibition of enzyme activity and changes in cellular signaling .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with additional hydrogenation at the 6,7-positions.
Uniqueness
6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-3-11-6(7(12)9-4)2-5(10-11)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQROQVUXCSQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443978-44-6 | |
Record name | 6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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